molecular formula C27H22ClN3O3 B14962674 8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione

8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione

Cat. No.: B14962674
M. Wt: 471.9 g/mol
InChI Key: RSFBRXFCPVSRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclocondensation of suitable precursors under controlled conditions. For instance, the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst such as glacial acetic acid can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

8'-chloro-1,3-diphenylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C27H22ClN3O3/c28-19-14-13-18-17-27(23-12-7-15-29(23)22(18)16-19)24(32)30(20-8-3-1-4-9-20)26(34)31(25(27)33)21-10-5-2-6-11-21/h1-6,8-11,13-14,16,23H,7,12,15,17H2

InChI Key

RSFBRXFCPVSRNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3(CC4=C(N2C1)C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.